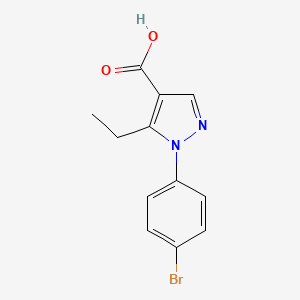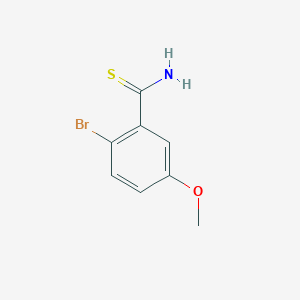![molecular formula C13H11BrO3 B1518947 3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸 CAS No. 1018586-62-3](/img/structure/B1518947.png)
3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸
概要
説明
“3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” is a chemical compound with the molecular formula C13H11BrO3 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid” consists of a furan ring attached to a propanoic acid group via a phenyl ring substituted with a bromine atom . The exact structural details may vary depending on the specific conditions and reactions used in its synthesis.科学的研究の応用
医薬品化学: 抗菌剤
この化合物は、抗菌剤の合成において可能性を示しています。 3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸に関連するフラン化合物の誘導体など、様々な細菌株(大腸菌や黄色ブドウ球菌など)やカンジダ・アルビカンスなどの真菌に対する有効性について研究が行われています 。これらの特性により、新しい抗生物質や抗真菌薬の開発においてさらなる研究の対象となります。
材料科学: ポリマー合成
材料科学において、フラン誘導体はポリマー、樹脂、接着剤の合成に利用されています 。3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸の独特な化学構造は、耐久性や熱安定性などの特定の特性を持つ新規材料の開発につながる可能性があります。
環境科学: 環境に優しい溶媒
フラン誘導体の環境への応用には、環境に優しい溶媒の開発があります。 これらの化合物は、様々な産業プロセスにおいてより危険な溶媒を置き換える可能性があり、環境への影響を軽減し、持続可能性を向上させます .
分析化学: クロマトグラフィー標準
分析化学において、3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸とその誘導体は、その独特の化学的特徴により、クロマトグラフィー分析における標準または試薬として役立ちます。 これは、複雑な混合物の同定と定量に役立ちます .
生化学: 酵素阻害研究
生化学的に、フラン誘導体は酵素と相互作用することが知られており、酵素阻害を研究するために使用できます。これは、代謝経路の理解と特定の酵素を標的とする薬剤の設計に不可欠です .
薬理学: 薬物開発
薬理学において、フラン化合物の構造モチーフは、幅広い疾患を標的とする薬剤によく見られます。 3-[5-(2-ブロモフェニル)フラン-2-イル]プロパン酸の研究は、新規ファーマコフォアの発見と、新規作用機序を持つ薬剤の開発につながる可能性があります .
Safety and Hazards
作用機序
Mode of Action
It’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interactions with its targets .
生化学分析
Biochemical Properties
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules, such as proteins and nucleic acids, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid on cellular processes are diverse and depend on the specific cell type and context. In some studies, this compound has been shown to influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can affect gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
At the molecular level, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific enzymes, leading to either inhibition or activation of their activity. For example, the compound can inhibit the activity of certain kinases, which are enzymes that phosphorylate proteins and play crucial roles in cell signaling . Additionally, 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid can interact with DNA and RNA, potentially affecting gene expression and protein synthesis .
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation over time, leading to the formation of various metabolites . These metabolites may have different biological activities compared to the parent compound, which can complicate the interpretation of experimental results.
Dosage Effects in Animal Models
The effects of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid in animal models vary depending on the dosage administered. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or antioxidant properties . At higher doses, it can lead to toxic effects, including liver and kidney damage, due to the formation of reactive intermediates and oxidative stress . It is crucial to determine the appropriate dosage to balance the therapeutic benefits and potential adverse effects.
Metabolic Pathways
3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites, including hydroxylated and conjugated products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell .
Transport and Distribution
The transport and distribution of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins. For instance, organic anion-transporting polypeptides (OATPs) are known to facilitate the uptake of this compound into cells . Once inside the cell, the compound can accumulate in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of 3-[5-(2-Bromophenyl)furan-2-yl]propanoic acid is crucial for its activity and function. The compound has been shown to localize to various cellular compartments, including the nucleus, where it can interact with DNA and transcription factors . Additionally, post-translational modifications, such as phosphorylation and ubiquitination, can influence the targeting and localization of the compound within the cell . These modifications can direct the compound to specific organelles, such as the mitochondria or lysosomes, where it can participate in distinct biochemical processes.
特性
IUPAC Name |
3-[5-(2-bromophenyl)furan-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-5,7H,6,8H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIIOKEGADFKSIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



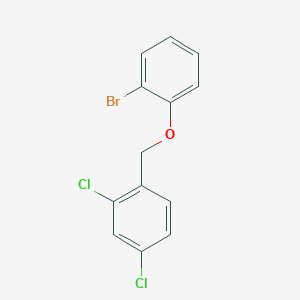
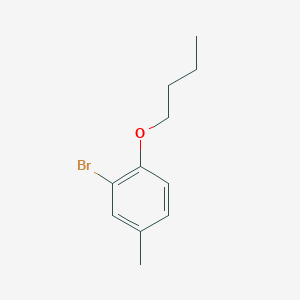
![[3-(2,2,2-Trifluoroethoxy)phenyl]methanol](/img/structure/B1518868.png)
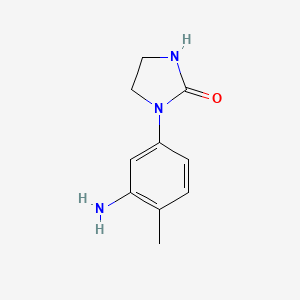
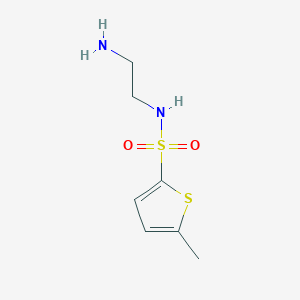
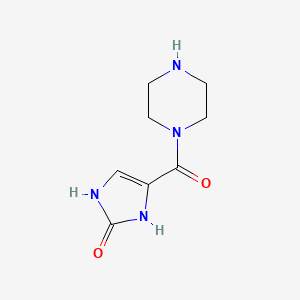
![5-(1H-Benzo[d]imidazol-2-yl)pyridin-3-amine](/img/structure/B1518875.png)

